Physicochemical Properties: Predicted Boiling Point and Density Compared to 2,3,6,7-Tetrachloroquinoxaline
The predicted boiling point of 2,3,5,7-Tetrachloroquinoxaline (317.9±37.0 °C) is significantly lower than the reported melting point of its regioisomer, 2,3,6,7-Tetrachloroquinoxaline (174-176 °C) . This difference in phase transition temperatures indicates distinct intermolecular interactions and crystalline packing, which can impact purification (e.g., recrystallization) and handling during synthesis .
| Evidence Dimension | Predicted Boiling Point vs. Reported Melting Point |
|---|---|
| Target Compound Data | 317.9±37.0 °C (boiling point, predicted) |
| Comparator Or Baseline | 2,3,6,7-Tetrachloroquinoxaline: 174-176 °C (melting point, lit.) |
| Quantified Difference | Target compound's predicted boiling point is ~140 °C higher than the comparator's melting point. |
| Conditions | Predicted boiling point (Advanced Chemistry Development) vs. experimental melting point |
Why This Matters
This property distinction is crucial for purification strategy selection and thermal stability assessment during synthesis.
